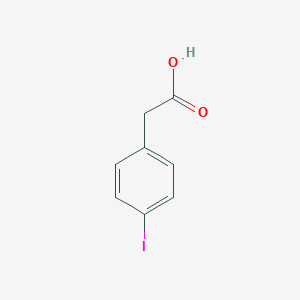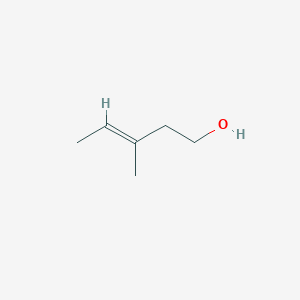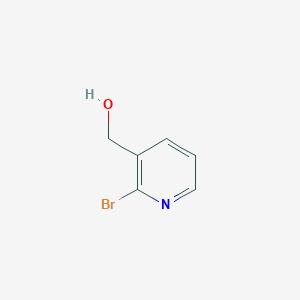
(2-Bromopyridin-3-yl)methanol
Übersicht
Beschreibung
(2-Bromopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
(2-Bromopyridin-3-yl)methanol: ist ein vielseitiger Baustein in der organischen Synthese. Es ist besonders nützlich bei der Konstruktion komplexer Moleküle aufgrund seiner Reaktivität als halogenierte Verbindung. Diese Verbindung kann verschiedene Arten von Kreuzkupplungsreaktionen eingehen, wie z. B. die Suzuki-Miyaura-Kupplung, die für die Bildung von Biarylstrukturen entscheidend ist, die häufig in Pharmazeutika vorkommen . Darüber hinaus ermöglicht seine Alkoholfunktionalität weitere Transformationen, wie z. B. die Oxidation zu entsprechenden Aldehyden oder Ketonen, die als Zwischenprodukte in mehrstufigen Syntheserouten dienen können.
Medizinische Chemie
In der medizinischen Chemie dient This compound als Vorstufe für die Synthese verschiedener heterocyclischer Verbindungen. Diese Heterocyclen sind oft Schlüsselgerüste in Arzneimittelmolekülen, da sie mit biologischen Zielen interagieren können. Das Bromatom in dieser Verbindung bietet einen Ansatzpunkt für eine weitere Funktionalisierung durch nucleophile Substitutionsreaktionen, wodurch die Einführung von Pharmakophoren in das Molekül ermöglicht wird .
Materialwissenschaft
This compound: findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften. Seine Pyridin-Einheit kann in Polymere oder kleine Moleküle eingebaut werden, die Teil von organischen Leuchtdioden (OLEDs) oder anderen elektronischen Geräten sind .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in verschiedenen chromatographischen und spektroskopischen Verfahren verwendet werden. Seine ausgeprägten spektralen Eigenschaften ermöglichen seinen Einsatz zur Kalibrierung von Instrumenten oder als Reagenz bei der Entwicklung neuer analytischer Verfahren .
Biochemie
This compound: spielt in der biochemischen Forschung eine Rolle als synthetisches Zwischenprodukt für biochemische Sonden. Diese Sonden können verwendet werden, um Enzymmechanismen zu untersuchen oder biologische Pfade zu kartieren. Die Reaktivität der Verbindung ermöglicht die Einführung von isotopen Markierungen oder Fluoreszenzfarbstoffen, die für die Verfolgung biochemischer Prozesse unerlässlich sind .
Umweltanwendungen
Schließlich kann This compound in der Umweltchemie für die Synthese von Verbindungen verwendet werden, die als Sensoren oder Neutralisatoren von Schadstoffen wirken können. Seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, macht es zu einem Kandidaten für die Herstellung von Molekülen, die mit gefährlichen Stoffen in der Umwelt reagieren und diese nachweisen können .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Bromopyridines, in general, are known to be versatile intermediates in organic synthesis and are often used in the production of pharmaceuticals and agrochemicals .
Mode of Action
The bromine atom can be displaced by nucleophiles, allowing for a wide range of transformations .
Action Environment
The action, efficacy, and stability of (2-Bromopyridin-3-yl)methanol can be influenced by various environmental factors . These could include pH, temperature, and the presence of other chemicals or enzymes that could interact with the compound.
Eigenschaften
IUPAC Name |
(2-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZUABMLGJKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563702 | |
| Record name | (2-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-54-1 | |
| Record name | (2-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromopyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

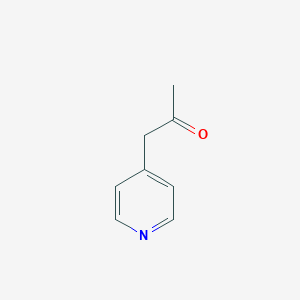

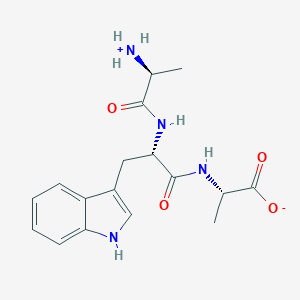


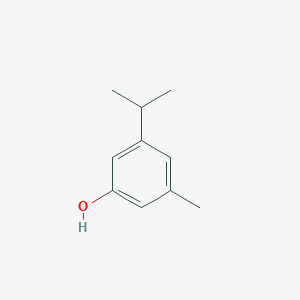
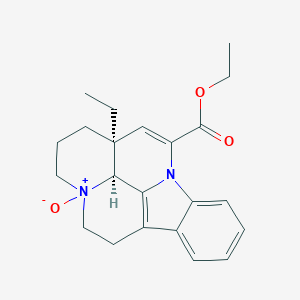
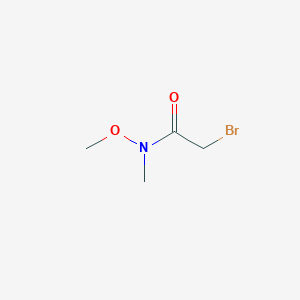
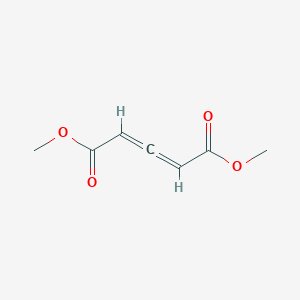
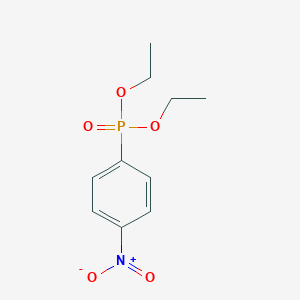
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)
